molecular formula C20H18F2N6O B8085333 6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B8085333
M. Wt: 396.4 g/mol
InChI Key: SJVGFKBLUYAEOK-UHFFFAOYSA-N
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Description

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile is a racemic mixture of a small molecule inhibitor that targets specific proteins involved in cellular signaling pathways. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The final step involves the resolution of the racemic mixture to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives that may have different biological activities.

Scientific Research Applications

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study chemical reactions and mechanisms.

    Biology: Employed in cellular and molecular biology research to investigate signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects in treating cancers, particularly those resistant to other treatments.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as proteins involved in cellular signaling pathways. By binding to these targets, this compound can inhibit their activity, leading to the modulation of downstream signaling events. This can result in the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile include:

    MBQ-167: A dual inhibitor of Rac and Cdc42, known for its anticancer properties.

    EHop-097: Another inhibitor of Rac and Cdc42 with distinct mechanisms of action.

    CPV-337: A compound with similar inhibitory activity against Rac and Cdc42.

Uniqueness

This compound is unique due to its specific molecular structure and the particular signaling pathways it targets. Its ability to inhibit multiple proteins involved in cancer progression sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy.

Biological Activity

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile, commonly referred to as GSK547, is a complex organic compound notable for its potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring, a piperidine moiety, and a dihydropyrazole derivative. Its molecular formula is C20H18F2N6OC_{20}H_{18}F_{2}N_{6}O with a molecular weight of 396.39 g/mol. The unique arrangement of functional groups allows for diverse interactions with biological targets.

PropertyValue
Chemical FormulaC20H18F2N6O
Molecular Weight396.39 g/mol
IUPAC NameThis compound
SynonymsGSK547

Biological Activity

Research indicates that compounds with dihydropyrazole and pyrimidine structures exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have shown significant efficacy against different cancer cell lines.
  • Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial and fungal strains.
  • CNS Activity : Dihydropyrazole derivatives have been associated with central nervous system effects.

The biological activity of GSK547 is believed to stem from its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may inhibit certain kinase pathways implicated in tumor growth and inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy : A study involving various pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to GSK547 exhibited significant antitumor activity against L1210 and P388 leukemia cell lines. The most potent analogs showed IC50 values in the low micromolar range .
  • Antiviral Activity : Research has indicated that modifications to the dihydropyrazole structure can enhance antiviral properties. For instance, certain derivatives were tested against viruses like Para 3 and exhibited notable inhibitory effects .
  • In Vivo Studies : In vivo models have demonstrated that GSK547 can reduce tumor size in murine models when administered at specific dosages. This suggests potential for further development as an anticancer agent .

Synthesis Methods

The synthesis of GSK547 involves several key steps:

  • Formation of Dihydropyrazole : Initial reactions typically involve the condensation of appropriate aldehydes with hydrazines.
  • Piperidine Attachment : The next step involves attaching the piperidine moiety through acylation reactions.
  • Pyrimidine Ring Formation : Finally, cyclization reactions lead to the formation of the pyrimidine ring.

These synthetic routes are critical for developing analogs with varied biological activities.

Properties

IUPAC Name

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGFKBLUYAEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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